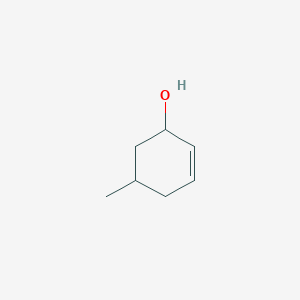

2-Cyclohexen-1-ol, 5-methyl-

Description

Significance and Interdisciplinary Relevance in Chemical Sciences

The significance of 2-Cyclohexen-1-ol (B1581600), 5-methyl- in the chemical sciences is rooted in its utility as a synthetic intermediate. The presence of both a hydroxyl group and a double bond allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. The allylic alcohol moiety can undergo oxidation to the corresponding enone, 5-methyl-2-cyclohexenone, a reaction of fundamental importance in organic synthesis. mdpi.comcymitquimica.com Furthermore, the double bond can be subjected to various addition reactions, and the hydroxyl group can be derivatized or replaced, offering multiple pathways for molecular elaboration.

Its interdisciplinary relevance extends to medicinal chemistry, as evidenced by its inclusion in screening programs for potential therapeutic agents. Notably, the compound has been evaluated by the National Cancer Institute (NCI) in their extensive NCI60 screen, a program designed to identify novel compounds with potential anticancer activity. nih.gov This indicates that its chemical structure is of interest in the search for new pharmacological leads. The stereochemistry of the molecule is also of critical importance, as different stereoisomers can interact differently with biological targets such as enzymes and receptors.

Historical Context of Structural Elucidation and Early Investigations

The historical context of 2-Cyclohexen-1-ol, 5-methyl- is intrinsically linked to the broader exploration of substituted cyclohexene (B86901) derivatives. While specific early investigations focusing solely on this exact isomer are not extensively documented in seminal literature, its structural elucidation can be understood through the development of spectroscopic techniques. The advent of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in the mid-20th century revolutionized the characterization of organic molecules.

For a compound like 2-Cyclohexen-1-ol, 5-methyl-, ¹H NMR spectroscopy would be instrumental in identifying the chemical shifts and coupling constants of the protons on the cyclohexene ring and the methyl group, providing crucial information about their relative positions. bmrb.io ¹³C NMR spectroscopy would further confirm the carbon framework. Mass spectrometry would determine the molecular weight and provide fragmentation patterns that are characteristic of the molecule's structure. nist.gov

Early synthetic work on related structures, such as the synthesis of various methyl-substituted cyclohexenones, laid the groundwork for the eventual preparation and characterization of 2-Cyclohexen-1-ol, 5-methyl-. mdpi.com These early studies, often focused on fundamental reaction mechanisms and the synthesis of natural product analogues, would have provided the chemical knowledge necessary to access and identify this specific isomer.

Current Research Landscape and Emerging Trends

The current research landscape for 2-Cyclohexen-1-ol, 5-methyl- is characterized by its role as a chiral building block in asymmetric synthesis and its continued, albeit specialized, investigation in medicinal chemistry. Modern synthetic methods, including stereoselective synthesis, are being explored to produce specific enantiomers or diastereomers of this and related compounds. researchgate.net The ability to selectively synthesize one stereoisomer over another is a significant trend in organic chemistry, as it allows for the precise study of their individual biological activities.

Emerging trends point towards the use of such chiral synthons in the total synthesis of complex natural products and in the creation of libraries of diverse small molecules for high-throughput screening. The functional group handles on 2-Cyclohexen-1-ol, 5-methyl- make it an attractive starting material for generating molecular diversity. While large-scale research dedicated exclusively to this compound is not prominent, its appearance in patent literature suggests its potential application in the development of new materials or proprietary chemical processes. nih.gov Future research will likely continue to leverage the stereochemical and functional features of 2-Cyclohexen-1-ol, 5-methyl- for the efficient construction of novel and functionally interesting molecules.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | nih.gov |

| Molecular Weight | 112.17 g/mol | nih.gov |

| CAS Number | 3718-55-6 | nih.gov |

| PubChem CID | 359231 | nih.gov |

| IUPAC Name | 5-methylcyclohex-2-en-1-ol | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3718-55-6 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

5-methylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h2,4,6-8H,3,5H2,1H3 |

InChI Key |

RABYZONTKHYCAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC=CC(C1)O |

Origin of Product |

United States |

Advanced Structural and Stereochemical Investigations of 2 Cyclohexen 1 Ol, 5 Methyl

Elucidation of Absolute and Relative Stereochemistry

The stereochemistry of 2-Cyclohexen-1-ol (B1581600), 5-methyl- is defined by two chiral centers at C1 and C5, leading to the possibility of four stereoisomers: (1R, 5R), (1S, 5S), (1R, 5S), and (1S, 5R). These enantiomeric and diastereomeric pairs are further distinguished by their relative stereochemistry, described as cis or trans, which denotes the relationship between the hydroxyl and methyl substituents on the cyclohexene (B86901) ring.

The acid-catalyzed isomeric rearrangement of cis- and trans-5-methyl-2-cyclohexenol in aqueous acetone (B3395972) has been a subject of detailed mechanistic studies. acs.org These investigations reveal that for each isomer, the rate of racemization (interconversion of enantiomers) is significantly faster than the rate of isomerization between the cis and trans diastereomers. acs.org Experiments using oxygen-18 labeled alcohols demonstrated that for the cis isomer, racemization is largely an intramolecular process. acs.org

The stereochemical course of reactions involving these isomers provides further insight. For instance, the conversion of cis- and trans-5-methyl-2-cyclohexenol to their corresponding 5-methyl-2-cyclohexenyl chlorides has been studied to understand the mechanism of allylic rearrangements. acs.org Such transformations are crucial for assigning the relative and absolute configurations of the products and, by extension, the starting alcohols.

The absolute configuration of related cyclohexenols has been determined through various methods, including chemical correlation to compounds of known stereochemistry and chiroptical techniques like circular dichroism. acs.org For 2-cyclohexen-1-ol, the parent compound, the absolute configuration was established, providing a foundational reference for substituted derivatives. acs.org

Table 1: Stereochemical Properties and Observations

| Property | Observation | Relevant Studies |

| Isomer Types | Four stereoisomers exist due to two chiral centers (C1, C5). These are grouped into cis and trans diastereomers. | General Stereochemistry Principles |

| Isomerization | Acid-catalyzed rearrangement shows that racemization is several times faster than cis-trans isomerization. acs.org | Goering & Silversmith (1955) acs.org |

| Reaction Stereochemistry | The conversion to 5-methyl-2-cyclohexenyl chloride is used to probe the stereochemical integrity and reaction mechanisms (e.g., SNi, SN2'). acs.org | Goering & Nevitt (1955) acs.org |

Conformational Analysis and Energy Landscapes

The conformational landscape of 2-Cyclohexen-1-ol, 5-methyl- is primarily dictated by the half-chair conformation of the cyclohexene ring and the orientation of the hydroxyl and methyl groups. The ring exists as two rapidly interconverting half-chair conformers. For each, the substituents at C1 and C5 can occupy pseudo-axial or pseudo-equatorial positions.

Spectroscopic and computational studies on the parent molecule, 2-cyclohexen-1-ol, show that its conformational equilibrium is significantly influenced by an intramolecular hydrogen bond between the hydroxyl group and the π-system of the double bond (OH···π interaction). researchgate.net This interaction stabilizes conformers where the OH group is oriented towards the double bond. The calculations for 2-cyclohexen-1-ol predicted six possible conformers, with the most stable one featuring the hydroxyl hydrogen pointing towards the center of the C=C bond. researchgate.net

For 5-methyl-2-cyclohexen-1-ol, the presence of the methyl group at C5 introduces additional steric considerations. The relative stability of the conformers will depend on minimizing steric strain. In the trans isomer, the conformer with both the C1-hydroxyl and the C5-methyl groups in pseudo-equatorial positions is generally expected to be the most stable. In the cis isomer, one substituent is forced into a pseudo-axial orientation, leading to a different energy landscape. The equilibrium between the associated (OH···π bonded) and free OH conformations is highly dependent on the position of alkyl substitution. researchgate.net

Table 2: Predicted Conformational Preferences

| Isomer | Predicted Stable Conformation | Key Factors |

| trans-5-methyl-2-cyclohexen-1-ol | Di-pseudo-equatorial | Minimizes A(1,3) strain and other steric interactions. |

| cis-5-methyl-2-cyclohexen-1-ol | Pseudo-equatorial/Pseudo-axial | A balance between steric hindrance from the axial group and potential stabilizing OH···π interactions. |

| General | Half-Chair Ring | The inherent conformation of a cyclohexene ring system. |

| OH Orientation | Intramolecular OH···π bonding | A significant stabilizing interaction for specific OH orientations. researchgate.net |

Chiral Synthetic Approaches and Stereoselective Transformations

The synthesis of specific stereoisomers of 5-methyl-2-cyclohexen-1-ol is a key challenge, addressed through various strategies in asymmetric synthesis. These methods are crucial for accessing enantiomerically pure materials for further synthetic applications or biological studies.

One major approach is the asymmetric reduction of the corresponding ketone, 5-methyl-2-cyclohexen-1-one. The use of chiral reducing agents or catalysts can selectively produce one enantiomer of the alcohol over the other. For example, asymmetric transfer hydrogenation (ATH) using catalysts like Noyori-type ruthenium complexes has been successfully applied to various substituted cyclohexenones, affording allylic alcohols with high enantiomeric excess. nih.gov

Another powerful strategy is the kinetic resolution of a racemic mixture of the alcohol. This can be achieved through enzymatic reactions, where an enzyme selectively acylates or hydrolyzes one enantiomer, allowing the separation of the unreacted, enantiopure alcohol from the acylated product. Chemoenzymatic processes have been developed for the resolution of related cyclic allylic alcohols. scielo.br

Furthermore, stereoselective transformations of readily available chiral precursors can yield the target compound. For instance, the enantioselective synthesis of chiral cyclohexenones, which serve as precursors to the alcohols, has been reported. scielo.br These methods often involve organocatalytic or metal-catalyzed asymmetric reactions to construct the chiral cyclohexenone framework. scielo.br The stereochemistry of allylic rearrangement reactions, such as those involving the conversion of epoxides to allylic alcohols using chiral lithium amides, also represents a viable pathway for the asymmetric synthesis of cyclohexenols. oup.comdeepdyve.com

Table 3: Overview of Chiral Synthetic Strategies

| Strategy | Description | Example Reaction |

| Asymmetric Reduction | Enantioselective reduction of 5-methyl-2-cyclohexen-1-one using a chiral catalyst system. | Asymmetric transfer hydrogenation (ATH) with a (R,R)-Noyori catalyst. nih.gov |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, often enzyme-catalyzed. | Enzymatic acylation of racemic 5-methyl-2-cyclohexen-1-ol. |

| Chiral Pool Synthesis | Synthesis starting from a naturally occurring chiral molecule. | Transformation from a chiral terpene like pulegone (B1678340) or carvone. scielo.br |

| Asymmetric Epoxide Rearrangement | Base-induced rearrangement of a prochiral epoxide using a chiral lithium amide base. | Reaction of 1-methylcyclohexene oxide with a chiral lithium amide. oup.comdeepdyve.com |

Sophisticated Synthetic Methodologies for 2 Cyclohexen 1 Ol, 5 Methyl and Its Analogues

Catalytic Strategies in the Synthesis of 2-Cyclohexen-1-ol (B1581600), 5-methyl- (e.g., Palladium-Catalyzed Processes)

Catalytic methods, particularly those employing palladium, offer efficient and selective pathways to 2-Cyclohexen-1-ol, 5-methyl- and its derivatives. These strategies often focus on creating specific stereoisomers through kinetic resolution or by constructing the cyclohexene (B86901) ring through cyclization reactions.

A notable example is the kinetic resolution of cis-5-methyl-cyclohexenol via a palladium-catalyzed asymmetric redox-relay Heck reaction. sorbonne-universite.fr This method allows for the separation of enantiomers, providing optically active 2-substituted cyclohexenols and trans-3,5-disubstituted cyclohexan-1-ones. sorbonne-universite.fr The reaction of cis-5-methyl-cyclohexenol with various arylboronic acids in the presence of a palladium catalyst and a chiral ligand yields the corresponding arylated products with good enantioselectivity. sorbonne-universite.fr The efficiency and stereoselectivity of these reactions are influenced by the nature of the boronic acid and the specific ligand used. sorbonne-universite.fr

Palladium catalysis is also instrumental in the synthesis of complex molecules derived from cyclohexenone precursors. For instance, palladium(II)-catalyzed intramolecular cyclization of diarylamines, prepared from 3-anilino-2-cyclohexen-1-ones, is a key step in the synthesis of carbazole (B46965) alkaloids. mdpi.comresearchgate.net While not a direct synthesis of the target alcohol, these methods highlight the versatility of palladium catalysts in activating and forming bonds within the cyclohexene scaffold. mdpi.comresearchgate.netwvu.edu Similarly, palladium-catalyzed intramolecular Heck cyclizations of substrates like 2-bromo-1,5-diene-7-yn-4-ols are used to construct substituted cyclohexenol (B1201834) skeletons with conjugated dienes. chemrxiv.org

| Catalyst System | Reactants | Product Type | Key Findings |

| Pd(MeCN)₂Cl₂ / Chiral PyrOx Ligand | cis-5-methyl-cyclohexenol, Arylboronic acids | Optically enriched arylated cyclohexanones and recovered cyclohexenol | Achieves kinetic resolution with good yield and enantioselectivity (S factor up to 22). sorbonne-universite.fr |

| Pd(OAc)₂ / Cu(OAc)₂ | Diaryl-amines (from cyclohexenone precursors) | Carbazole derivatives | Efficient cyclization to form complex heterocyclic structures. mdpi.comresearchgate.net |

| Pd(OAc)₂ / PPh₃ | 2-Bromo-'ene-yne' substrates | Substituted cyclohexenols with bis-exocyclic dienes | High-yielding intramolecular 6-exo-dig cyclization. chemrxiv.org |

Stereocontrolled Synthesis of 2-Cyclohexen-1-ol, 5-methyl-

Achieving stereocontrol is paramount in the synthesis of 2-Cyclohexen-1-ol, 5-methyl-, as its biological activity and utility as a chiral intermediate depend on the specific arrangement of its substituents.

One primary method for obtaining enantiomerically enriched material is through the kinetic resolution of a racemic mixture. As detailed previously, the palladium-catalyzed asymmetric redox-relay Heck reaction effectively separates enantiomers of cis-5-methyl-cyclohexenol. sorbonne-universite.fr This process yields both the unreacted, optically enriched alcohol and a chiral, functionalized cyclohexanone (B45756) derivative. sorbonne-universite.fr

Another approach involves the reduction of a prochiral ketone precursor. For example, the reduction of 5-methylcyclohex-2-en-1-one (B105201) using a chiral reducing agent can lead to the formation of specific stereoisomers of 5-methyl-2-cyclohexen-1-ol. The use of lithium aluminum hydride has been documented to produce both cis and trans isomers, with the isolation of the desired isomer often achieved via derivatization, for instance, with 4-nitrobenzoyl chloride. lookchem.com

Furthermore, syntheses starting from chiral precursors can impart stereocontrol. For example, the synthesis of specific isomers of 4-isopropyl-1-methyl-2-cyclohexen-1-ol, an analogue of the target compound, has been achieved starting from enantiomers of limonene (B3431351) or perillyl alcohol. researchgate.net These multi-step syntheses rely on the inherent chirality of the starting material to direct the stereochemical outcome of subsequent reactions, such as epoxidation and Grignard reactions. researchgate.net

Novel Synthetic Routes and Precursor Utilization (e.g., from simple alkenes, 4-methylcyclohexene)

The synthesis of 2-Cyclohexen-1-ol, 5-methyl- can be accomplished starting from a variety of readily available precursors, including simple alkenes and cyclic ketones.

A direct route involves the allylic oxidation of 4-methylcyclohexene. lookchem.com This reaction introduces an oxygen functional group at the allylic position of the cyclohexene ring. A documented method uses a catalyst system involving a polyoxometalate complex with urea (B33335) hydrogen peroxide in acetonitrile (B52724) to achieve this transformation, although yields can be modest. lookchem.com

Another common strategy is the reduction of the corresponding α,β-unsaturated ketone, 5-methylcyclohex-2-en-1-one. lookchem.com This ketone can be prepared through various means and subsequently reduced to the allylic alcohol. A standard method for this reduction utilizes lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether. lookchem.com This reduction typically produces a mixture of cis and trans isomers.

More complex starting materials like 5-methylcyclohexan-1,3-dione also serve as precursors. lookchem.com Reduction of this dione (B5365651) with lithium aluminum hydride can yield 5-methyl-2-cyclohexen-1-ol with a reported yield of 62%. lookchem.com

| Precursor | Key Reagents/Reaction Type | Product | Reported Yield |

| 4-Methylcyclohexene | Polyoxometalate catalyst, Urea hydrogen peroxide | 5-methyl-2-cyclohexen-1-ol | 10% lookchem.com |

| 5-Methylcyclohex-2-en-1-one | Lithium aluminum hydride (LiAlH₄) | cis/trans-5-methyl-2-cyclohexen-1-ol | Not specified, but a common transformation. lookchem.com |

| 5-Methylcyclohexan-1,3-dione | Lithium aluminum hydride (LiAlH₄) | 5-methyl-2-cyclohexen-1-ol | 62% lookchem.com |

Derivatization Reactions and Functional Group Transformations (e.g., Acetoxylation, Benzoate (B1203000) formation)

The hydroxyl group of 2-Cyclohexen-1-ol, 5-methyl- is a key site for further functionalization, allowing for the synthesis of a wide range of derivatives. Common transformations include esterification to form acetates and benzoates.

Acetoxylation: The formation of the acetate (B1210297) ester, 2-Cyclohexen-1-ol, 5-methyl-, acetate, is a straightforward esterification reaction. The trans-acetate isomer can be synthesized by reacting 5-methyl-2-cyclohexen-1-ol with acetic anhydride. lookchem.com This reaction is often facilitated by a base such as triethylamine (B128534) and a catalyst like 4-(dimethylamino)pyridine (DMAP) in a solvent like dichloromethane (B109758). lookchem.com These esters are themselves useful compounds, found in various applications. ontosight.ai

Benzoate Formation: Similarly, the alcohol can be converted to its benzoate ester. While direct synthesis for the 5-methyl derivative is less commonly detailed, the formation of benzoates of related cyclohexenol structures, such as 2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-ol, is well-documented. lookchem.com These reactions typically involve reacting the alcohol with a benzoylating agent like benzoyl chloride in the presence of a base, or through other esterification protocols. The starting materials for such syntheses can include precursors like d-limonene and benzoic acid. lookchem.com

Other functional group transformations include the conversion of the hydroxyl group to a leaving group, such as a chloride. The reaction of 5-methyl-2-cyclohexen-1-ol can lead to the formation of 5-methylcyclohex-2-enyl chloride, providing a precursor for nucleophilic substitution reactions. lookchem.com

| Derivative | Reaction Type | Reagents | Precursor |

| trans-5-methyl-2-cyclohexen-1-yl acetate | Acetoxylation (Esterification) | Acetic anhydride, triethylamine, DMAP lookchem.com | 5-methyl-2-cyclohexen-1-ol |

| 2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-ol, benzoate | Benzoylation (Esterification) | Benzoic acid derivatives/reagents lookchem.com | 2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-ol |

| 5-methylcyclohex-2-enyl chloride | Chlorination | Not specified | 5-methyl-2-cyclohexen-1-ol lookchem.com |

Mechanistic Studies of Reactions Involving 2 Cyclohexen 1 Ol, 5 Methyl

Reaction Pathways and Transition State Analysis

The conversion of 5-methyl-2-cyclohexen-1-ol to its corresponding chloride derivative showcases the complexities of allylic rearrangements. acs.org The stereochemistry of this conversion is a key area of investigation, revealing the preferred pathways and transition states. acs.org

In the context of dehydrogenation reactions, theoretical studies using 3-methyl-2-cyclohexen-1-one (B144701) as a model substrate shed light on the mechanistic pathways. Density Functional Theory (DFT) calculations indicate that a surface-assisted keto-enol tautomerization to 5-methylcyclohexa-1,5-dien-1-ol is a favored pathway on various noble metal surfaces. nih.gov Relaxed potential energy scans have ruled out direct tautomerization due to prohibitively high energy barriers. nih.gov

Furthermore, the oxidation of cyclohexene (B86901), a related cyclic alkene, to 2-cyclohexen-1-ol (B1581600) can proceed through different pathways depending on the catalyst used. For instance, certain iron-based catalysts promote allylic C-H bond oxidation. osti.gov In contrast, palladium-catalyzed systems can lead to allylic oxidation to form 2-cyclohexen-1-one. rsc.org The specific reaction pathway is often dictated by the catalyst and the presence of initiators. rsc.org

Role of Intermediates in Catalyzed Reactions (e.g., σ-complexes in palladium catalysis)

Palladium-catalyzed reactions are pivotal in organic synthesis, and understanding the role of intermediates is crucial for controlling reaction outcomes. In many palladium-catalyzed cross-coupling reactions, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. thermofisher.com The formation of a π-allylpalladium intermediate is a common feature in reactions involving allylic alcohols like 5-methyl-2-cyclohexen-1-ol. nih.gov

The nature of the ligand and counterion associated with the palladium center significantly influences the reactivity and selectivity of these reactions. nih.govresearchgate.net For instance, in the Mitsunobu reaction of cis- and trans-5-methyl-2-cyclohexen-1-ol, the reaction proceeds with a mixture of inversion and retention at the carbinol center, indicating the involvement of complex intermediates. acs.org The product distribution suggests that both SN2 and SN2' pathways are operative. acs.org

In the context of palladium-catalyzed reductive N-heteroannulation, intermediates derived from related cyclohexenone structures are key to the formation of carbazole (B46965) derivatives. wvu.edu The reaction of 2-(2-nitrophenyl)-2-cyclohexen-1-one, which can be synthesized from 5-methyl-2-cyclohexen-1-one, proceeds through a sequence of palladium-catalyzed steps to yield carbazolones. wvu.edu

Kinetic and Thermodynamic Considerations in Chemical Transformations

The outcome of chemical reactions involving 5-methyl-2-cyclohexen-1-ol and related structures is often governed by a delicate balance between kinetic and thermodynamic control. nih.gov Kinetic control favors the product that is formed fastest, via the lowest energy transition state, while thermodynamic control leads to the most stable product. nih.gov

In the oxidation of cyclohexene, a model system for understanding the reactivity of the cyclohexene core, the kinetic isotope effect (KIE) provides valuable insights into the rate-determining step. A high KIE in the oxidation by an iron(IV)-oxo complex to yield 2-cyclohexen-1-ol suggests that the cleavage of an allylic C-H bond is involved in the rate-determining step. osti.govrsc.org

Thermodynamic analysis, including the determination of Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of reaction, is essential for predicting the feasibility and spontaneity of a given transformation. mdpi.comnist.gov For instance, in the hydrogenation of carvone, a related terpenoid, thermodynamic calculations help to understand the product distribution. mdpi.com The standard Gibbs energy of a reaction is a key indicator of its thermodynamic favorability. mdpi.com

Below is a table summarizing key thermodynamic and kinetic data for related reactions.

| Reaction/Process | Parameter | Value | Reference |

| Oxidation of cyclohexene by [FeIV(O)(TPFPP)(Cl)] | Kinetic Isotope Effect (KIE) | 41 | osti.gov |

| Oxidation of cyclohexene by [FeIV(O)(TMP)(Cl)] | Kinetic Isotope Effect (KIE) | 1.0 | osti.gov |

| Adsorption of a related compound | Heat of Adsorption | -35.6 to -15 kJ·mol⁻¹ | acs.org |

| Adsorption of a related compound | Gibbs Energy (at 298 K) | -13.23 kJ·mol⁻¹ | acs.org |

| Vaporization of (-)-carvone | Enthalpy of Vaporization (Δl g H m o (298 K)) | 61.7 ± 0.3 kJ·mol⁻¹ | mdpi.com |

Solvent Effects on Reaction Outcomes and Stereoselectivity

The choice of solvent can have a profound impact on the rate, yield, and stereoselectivity of a chemical reaction. rsc.org In the Mitsunobu reaction of cis- and trans-1-deuterio-5-methyl-2-cyclohexen-1-ol, the product distribution between inversion and retention products, as well as syn and anti SN2' products, was found to be similar in solvents like THF and benzene. acs.org However, using dichloromethane (B109758) (CH₂Cl₂) as a solvent resulted in less selective product distributions. acs.org This highlights the role of the solvent in stabilizing or destabilizing transition states and intermediates, thereby influencing the reaction pathway. acs.orgrsc.org

The stereoselectivity of cyclopropanation reactions of allylic alcohols is also highly dependent on the solvent. unl.pt For example, the diastereoselectivity of certain cyclopropanation reactions can be significantly different in ether compared to other solvents. unl.pt The solvent can influence the conformation of the substrate and the aggregation state of the reagent, leading to different stereochemical outcomes. rsc.orgunl.pt

In palladium-catalyzed reactions, the solvent can affect the solubility of the catalyst and reagents, as well as the stability of charged intermediates. scielo.br Ionic liquids, for instance, have been explored as alternative reaction media for palladium-catalyzed reactions, sometimes leading to enhanced reactivity and selectivity. scielo.br

The following table illustrates the effect of solvent on product distribution in the Mitsunobu reaction of 5-methyl-2-cyclohexen-1-ol derivatives. acs.org

| Solvent | Product Distribution | Selectivity |

| THF | Similar inversion/retention and syn/anti SN2' addition | More selective |

| Benzene | Similar inversion/retention and syn/anti SN2' addition | More selective |

| CH₂Cl₂ | Varied product distribution | Less selective |

Advanced Spectroscopic and Spectrometric Characterization of 2 Cyclohexen 1 Ol, 5 Methyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 2-Cyclohexen-1-ol (B1581600), 5-methyl-. Both ¹H and ¹³C NMR provide critical data for assigning the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Cyclohexen-1-ol, 5-methyl- exhibits characteristic signals corresponding to its unique protons. For the parent compound, 2-cyclohexen-1-ol, typical shifts for the vinyl protons (H-2 and H-3) appear in the range of δ 5.7-5.8 ppm. The proton attached to the carbon bearing the hydroxyl group (H-1) resonates around δ 4.18 ppm. The allylic protons and other methylene (B1212753) protons on the ring show complex multiplets in the upfield region. The introduction of a methyl group at the 5-position in 2-Cyclohexen-1-ol, 5-methyl- will influence the chemical shifts of neighboring protons due to its electron-donating nature and steric effects.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. For a related compound, 1-methyl-2-cyclohexen-1-ol, the carbon attached to the hydroxyl group and the methyl group (C-1) appears around δ 67.9 ppm, while the olefinic carbons (C-2 and C-3) resonate at approximately δ 133.4 and δ 127.8 ppm, respectively. The remaining methylene carbons of the ring are found further upfield. In 2-Cyclohexen-1-ol, 5-methyl-, the methyl carbon at position 5 would be expected to have a chemical shift in the typical aliphatic region.

Interactive Data Table: Predicted NMR Data for 2-Cyclohexen-1-ol, 5-methyl-

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H1 | ~4.2 | C1: ~68 |

| H2 | ~5.8 | C2: ~130 |

| H3 | ~5.7 | C3: ~128 |

| H4 | ~1.5-2.0 | C4: ~30 |

| H5 | ~1.6-2.1 | C5: ~35 |

| H6 | ~1.5-2.0 | C6: ~30 |

| 5-CH₃ | ~0.9-1.1 | 5-CH₃: ~20 |

| OH | Variable |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Identification in Complex Mixtures

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of 2-Cyclohexen-1-ol, 5-methyl-, which serves as a molecular fingerprint. The compound has a molecular weight of 112.17 g/mol . nih.gov

Electron Ionization (EI) Mass Spectrometry: Under electron ionization, the molecular ion peak (M⁺) is expected at m/z 112. Common fragmentation pathways for cyclohexene (B86901) derivatives include a retro-Diels-Alder reaction, leading to the loss of a neutral diene or alkene fragment. msu.edu For 2-Cyclohexen-1-ol, 5-methyl-, the loss of water (H₂O) from the molecular ion to give a fragment at m/z 94 is a likely process. Alpha-cleavage adjacent to the hydroxyl group can also occur.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying 2-Cyclohexen-1-ol, 5-methyl- in complex mixtures, such as essential oils or reaction products. uokerbala.edu.iqcore.ac.ukscielo.brarcjournals.org The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its identification by comparing the spectrum to a database.

Interactive Data Table: Expected Mass Spectrometry Fragments for 2-Cyclohexen-1-ol, 5-methyl-

| m/z | Proposed Fragment | Fragmentation Pathway |

| 112 | [C₇H₁₂O]⁺ | Molecular Ion |

| 97 | [C₆H₉O]⁺ | Loss of CH₃ |

| 94 | [C₇H₁₀]⁺ | Loss of H₂O |

| 84 | [C₆H₁₂]⁺ | Retro-Diels-Alder |

| 79 | [C₆H₇]⁺ | Further fragmentation |

| 69 | [C₅H₉]⁺ | Further fragmentation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in 2-Cyclohexen-1-ol, 5-methyl-.

Infrared Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C=C stretching vibration of the cyclohexene ring typically appears around 1650-1640 cm⁻¹. The C-O stretching vibration is expected in the 1100-1000 cm⁻¹ region. The C-H stretching vibrations of the sp² and sp³ hybridized carbons are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. The C=C stretching vibration often gives a strong signal in the Raman spectrum. Analysis of the vapor-phase Raman spectra can provide insights into the conformational isomers of the molecule. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for 2-Cyclohexen-1-ol, 5-methyl-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3600-3200 | Strong, Broad |

| C-H Stretch (sp²) | 3100-3000 | Medium |

| C-H Stretch (sp³) | 3000-2850 | Medium |

| C=C Stretch | 1650-1640 | Medium (IR), Strong (Raman) |

| C-O Stretch | 1100-1000 | Medium |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Confirmation

2-Cyclohexen-1-ol, 5-methyl- possesses two stereocenters (at C-1 and C-5), meaning it can exist as different stereoisomers. Chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of these enantiomers.

The ECD spectra of cyclohexenone derivatives are known to be sensitive to the conformation of the ring and the position of substituents. researchgate.net The n-π* and π-π* electronic transitions of the enone chromophore are key to interpreting the ECD spectra. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental ECD data to assign the absolute configuration of chiral molecules. researchgate.net The stereochemistry of related cyclohexene derivatives has been successfully determined using these methods. grafiati.com

Computational Chemistry and Theoretical Modeling of 2 Cyclohexen 1 Ol, 5 Methyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

While specific quantum chemical studies on 2-Cyclohexen-1-ol (B1581600), 5-methyl- are not found in the literature, the methodology is well-established. Density Functional Theory (DFT) is a common method for investigating the electronic properties of organic molecules. For a related compound, 2-methyl-5-(1-methylethyl)-2-cyclohexen-1-ol, a recommended DFT method involves the B3LYP functional with a 6-311+G(d,p) basis set to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap, which helps in predicting sites of electrophilic and nucleophilic attack.

Such calculations for 2-Cyclohexen-1-ol, 5-methyl- would involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and spatial distributions of the HOMO and LUMO to predict reactivity. The hydroxyl group and the double bond would be key areas of interest.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule interacts with other reagents.

These predictions could then be validated experimentally through kinetic studies of its reactions.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of flexible molecules like 2-Cyclohexen-1-ol, 5-methyl-. The cyclohexene (B86901) ring can adopt various conformations (like half-chair and boat), and the orientation of the hydroxyl and methyl groups can vary. MD simulations model the movement of atoms over time, providing a detailed picture of conformational landscapes. researchgate.net

A typical MD study would proceed as follows:

System Setup: The molecule is placed in a simulation box, often with a solvent (e.g., water) to mimic experimental conditions.

Force Field Selection: A suitable force field (e.g., GROMOS, AMBER) is chosen to define the potential energy of the system based on atomic positions.

Simulation: The system's trajectory is calculated by integrating Newton's laws of motion, allowing the molecule to sample different conformations.

Analysis: The resulting trajectories are analyzed to identify the most stable conformations, the energy barriers between them, and key intramolecular interactions, such as potential hydrogen bonds involving the hydroxyl group. researchgate.net

For related compounds, MD simulations have been used to model interactions with lipid bilayers or to assess solvent effects on reaction pathways.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict spectroscopic data like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. While predicted spectra for 2-Cyclohexen-1-ol, 5-methyl- are not published, the process would involve quantum chemical calculations (often using DFT) to determine NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR).

For instance, the GIAO (Gauge-Including Atomic Orbital) method is commonly used for predicting NMR parameters. The predicted chemical shifts can be compared to experimental data for validation. Although a specific experimental spectrum for 2-Cyclohexen-1-ol, 5-methyl- is not in the reviewed results, spectra for the related compound 3-Methyl-2-cyclohexen-1-ol are available and show characteristic peaks that would be expected in the target molecule, such as the signal for the vinylic proton (~5.49 ppm) and the proton on the carbon bearing the hydroxyl group (~4.16 ppm). chemicalbook.com

The accuracy of these predictions relies heavily on the chosen computational method and basis set. youtube.com Validation involves comparing the predicted spectra against experimentally obtained spectra from databases like the NIST WebBook, which contains mass spectrometry and gas chromatography data for numerous isomers. nist.govnist.gov

Ligand-Receptor Docking Studies in Chemoreception Contexts

Given its structure as a volatile, chiral alcohol, 2-Cyclohexen-1-ol, 5-methyl- is a candidate for interacting with biological receptors, particularly olfactory receptors in the context of chemoreception. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. nih.gov

Although no docking studies specifically involving 2-Cyclohexen-1-ol, 5-methyl- have been found, the methodology would include:

Receptor and Ligand Preparation: Obtaining the 3D structure of a target olfactory receptor and preparing the 3D conformers of 2-Cyclohexen-1-ol, 5-methyl-.

Docking Simulation: Using software like AutoDock or GROMACS to systematically sample different binding poses of the ligand within the receptor's binding pocket. nih.gov

Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding free energy. The top-ranked poses represent the most likely binding modes.

Refinement: The most promising poses can be further analyzed using more computationally intensive methods like full MD simulations to confirm the stability of the ligand-receptor complex. nih.gov

Such studies are crucial for building structure-activity relationships and understanding the molecular basis of odor perception. nih.gov

Ecological and Biological Roles of 2 Cyclohexen 1 Ol, 5 Methyl As a Semiochemical

Identification in Plant Volatile Organic Compound Profiles (e.g., Alnus glutinosa)

2-Cyclohexen-1-ol (B1581600), 5-methyl- has been identified as a component of the volatile organic compounds (VOCs) released by plants. Notably, it is found in the volatile profile of the Japanese Alder (Alnus glutinosa). researchgate.net The identification of this compound within the complex blend of scents emitted by Alnus glutinosa is a key step in understanding the chemical ecology of the plant and its interactions with herbivorous insects. researchgate.net The release of such compounds is a critical aspect of how plants communicate with their environment, including attracting pollinators and defending against herbivores. researchgate.net

The composition of these volatile blends can be influenced by various factors, including herbivory. researchgate.net When a plant is attacked by an insect, it may alter the profile of the VOCs it releases, a phenomenon known as herbivore-induced plant volatiles (HIPVs). researchgate.net These changes can serve to attract natural enemies of the herbivores or deter further attacks.

Chemoreceptive Responses in Insect Species (e.g., Agelastica coerulea, Hyphantria cunea)

Insect antennae are highly sensitive organs capable of detecting a wide array of chemical cues from their environment. slu.se The compound 2-Cyclohexen-1-ol, 5-methyl- has been shown to elicit chemoreceptive responses in several insect species, indicating its role as a behaviorally active semiochemical.

For the alder leaf beetle, Agelastica coerulea, this compound is particularly significant. Studies have demonstrated that the antennae of A. coerulea are responsive to 2-Cyclohexen-1-ol, 5-methyl- emitted by its host plant, Alnus glutinosa. researchgate.net This response is a crucial part of the beetle's ability to locate its host for feeding and reproduction. researchgate.net In laboratory bioassays, both adult and larval stages of A. coerulea have shown attraction to the volatiles from A. glutinosa, with 2-Cyclohexen-1-ol, 5-methyl- being one of the key compounds mediating this attraction. researchgate.net

In another insect species, the fall webworm (Hyphantria cunea), olfactory responses to various volatile compounds have also been studied. Research on the olfactory behavior of H. cunea in response to fungal VOCs has been conducted, indicating the species' reliance on chemical cues for locating resources. researchgate.net While direct studies on the response of H. cunea to 2-Cyclohexen-1-ol, 5-methyl- are part of broader investigations into insect olfaction, the known chemoreceptive capabilities of this insect suggest its potential to detect and respond to a range of plant-derived volatiles.

Olfactory Detection Methodologies: Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD)

The identification of specific volatile compounds that are biologically active for insects is greatly facilitated by specialized analytical techniques. Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD) are powerful tools in this field. science.govpeerj.com

GC-EAD combines the separation capabilities of gas chromatography with the sensitivity of the insect antenna as a detector. science.gov As volatile compounds from a plant extract are separated by the GC, they are simultaneously directed to a standard GC detector and to an insect antenna. science.gov This allows researchers to precisely correlate the antennal responses with specific chemical compounds as they elute from the GC column. science.gov The use of GC-EAD has been instrumental in identifying 2-Cyclohexen-1-ol, 5-methyl- as an antennally active compound for Agelastica coerulea from the volatiles of Alnus glutinosa. researchgate.net

Recent advancements have led to the development of integrated systems that couple GC, EAG, and mass spectrometry (MS), further streamlining the process of identifying active compounds. nih.gov

Role in Host-Plant Orientation and Olfactory Behavior of Herbivorous Insects

The ability of herbivorous insects to locate suitable host plants is fundamental to their survival and reproductive success. researchgate.net Volatile chemical cues, such as 2-Cyclohexen-1-ol, 5-methyl-, play a pivotal role in this process, guiding insects from a distance towards potential food sources. researchgate.net

The orientation of an insect towards a host plant is often a multi-step process involving the detection of a blend of volatile compounds. slu.se The specific ratio and composition of these compounds can provide the insect with detailed information about the plant's species, health, and suitability as a host. For Agelastica coerulea, 2-Cyclohexen-1-ol, 5-methyl- is a key component of the chemical signature of its host, Alnus glutinosa, that facilitates this orientation. researchgate.net

The olfactory system of insects is finely tuned to detect these crucial semiochemicals. slu.se The response to a specific compound can be either attraction or repulsion, and this can be concentration-dependent. grafiati.com The interaction between the insect's olfactory receptors and the volatile compounds ultimately determines its behavioral response, such as flying upwind towards the source of an attractive odor.

Comparative Analysis with Other Plant-Derived Semiochemicals

2-Cyclohexen-1-ol, 5-methyl- is part of a diverse array of plant-derived semiochemicals that mediate insect behavior. These compounds can be broadly categorized based on their chemical structure and the behavioral responses they elicit.

In the context of bark beetles, for example, a variety of oxygenated monoterpenes and methylcyclohexene derivatives serve as aggregation pheromones and attractants. researchgate.netmdpi.com Compounds such as frontalin, seudenol, and MCOL (1-methyl-2-cyclohexen-1-ol) are crucial for coordinating mass attacks on host trees. usda.govresearchgate.netmdpi.com While structurally related to 2-Cyclohexen-1-ol, 5-methyl-, these compounds often have different functional roles and are specific to different insect-plant systems.

The table below provides a comparative overview of 2-Cyclohexen-1-ol, 5-methyl- and other relevant semiochemicals, highlighting their chemical class and the insects they are known to affect.

| Compound Name | Chemical Class | Associated Insect(s) |

| 2-Cyclohexen-1-ol, 5-methyl- | Oxygenated Methylcyclohexene | Agelastica coerulea |

| Frontalin | Bicyclic Ketal | Dendroctonus species |

| Seudenol (3-methyl-2-cyclohexen-1-ol) | Oxygenated Methylcyclohexene | Dendroctonus species |

| MCOL (1-methyl-2-cyclohexen-1-ol) | Oxygenated Methylcyclohexene | Dendroctonus species |

| Verbenone | Oxygenated Monoterpene | Dendroctonus species |

The study of these compounds and their interactions provides valuable insights into the chemical ecology of plant-insect relationships and can inform the development of environmentally friendly pest management strategies. researchgate.net

Research on Derivatives and Analogues of 2 Cyclohexen 1 Ol, 5 Methyl

Synthesis and Characterization of Esters (e.g., Acetates, Benzoates)

The hydroxyl group at the C-1 position of 2-cyclohexen-1-ol (B1581600), 5-methyl- is a prime site for esterification, a common strategy to modify the lipophilicity and, potentially, the biological activity of a parent alcohol. The synthesis of acetate (B1210297) and benzoate (B1203000) esters serves as a representative example of this approach.

Synthesis of Acetate Esters

The acetylation of 5-methyl-2-cyclohexen-1-ol can be readily achieved through standard esterification procedures. One common method involves the reaction of the parent alcohol with acetic anhydride. This reaction is often carried out in the presence of a basic catalyst or a dehydrating agent to drive the equilibrium towards the formation of the ester.

A general synthetic route for the preparation of trans-5-methyl-2-cyclohexen-1-yl acetate involves the reaction of 5-methyl-2-cyclohexen-1-ol with acetic anhydride. This transformation yields the corresponding acetate ester, which can be purified by distillation. The characterization of these esters relies on spectroscopic techniques. For instance, in the mass spectrum of monoterpene esters like acetates, specific fragmentation patterns can be observed that are indicative of the ester group. Gas chromatography is also a crucial tool for the separation and identification of these derivatives. nist.gov

Synthesis of Benzoate Esters

While specific literature on the synthesis of 5-methyl-2-cyclohexen-1-yl benzoate is limited, the general principles of esterification apply. The reaction of 5-methyl-2-cyclohexen-1-ol with benzoyl chloride in the presence of a base, such as pyridine, is a standard method for the preparation of benzoate esters.

A study on the synthesis of optically active 5-alkoxy-6-methylcyclohex-2-en-1-ones and 4-alkoxy-5-methylcyclopent-1-enyl benzoate provides insight into the formation of benzoate esters of cyclohexene (B86901) derivatives. nih.gov In this research, a benzoate group was present on a diene precursor which then underwent further reactions. nih.gov Another relevant example is the synthesis of ethyl 2-chloro-5-{3-[2-(ethoxycarbonyl)-1-cyclohexen-1-yl]ureido}-benzoate, which, although a more complex molecule, involves the presence of a benzoate derivative. prepchem.com Furthermore, a patent for esters of 5-methylhex-2-enol describes the use of various acyl groups, including phenyl, to create aroma chemicals, suggesting that the synthesis of the phenyl ester (benzoate) of related alcohols is of industrial interest. google.com

Characterization

The structural confirmation of the synthesized esters is typically accomplished using a combination of spectroscopic methods:

Infrared (IR) Spectroscopy: The IR spectrum of an ester is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the region of 1735-1750 cm⁻¹. Another significant band is the C-O stretch, which appears in the 1300-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. For an acetate ester, a characteristic singlet peak for the methyl protons of the acetyl group would be expected around δ 2.0 ppm. The protons on the cyclohexene ring would show signals in the olefinic (δ 5.5-6.0 ppm) and aliphatic regions.

¹³C NMR spectroscopy is used to identify all the unique carbon atoms in the molecule. The carbonyl carbon of the ester group typically resonates in the downfield region (δ 170-180 ppm).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) confirms the molecular weight of the ester.

Table 1: Spectroscopic Data for a Representative Acetate Ester

| Spectroscopic Technique | Characteristic Features |

| IR Spectroscopy | Strong C=O stretch (~1740 cm⁻¹), C-O stretch (~1240 cm⁻¹) |

| ¹H NMR Spectroscopy | Singlet for acetyl CH₃ (~2.0 ppm), signals for cyclohexene ring protons |

| ¹³C NMR Spectroscopy | Signal for ester carbonyl carbon (~170 ppm), signals for carbons of the cyclohexene ring and methyl groups |

| Mass Spectrometry | Molecular ion peak corresponding to the ester's molecular weight, characteristic fragmentation patterns |

Investigations of Related Cyclohexenol (B1201834) and Cyclohexenone Structures (e.g., 5-methyl-2-(1-methylethyl)-cyclohexanol, trans-5-methyl-2-cyclohexen-1-one)

The structural analogues of 2-cyclohexen-1-ol, 5-methyl-, particularly those with variations in the substituents and oxidation state of the cyclohexene ring, have been the subject of scientific inquiry. These investigations provide a broader context for understanding the chemical and biological properties of this class of compounds.

5-methyl-2-(1-methylethyl)-cyclohexanol

This saturated analogue of 2-cyclohexen-1-ol, 5-methyl-, also known as menthol (B31143), is a well-studied monoterpene alcohol. mdpi.com It exists as several stereoisomers, with (-)-menthol being the most common naturally occurring form. It is a cyclic monoterpene alcohol known for its cooling properties and minty aroma. mdpi.com The synthesis of menthol can be achieved from various precursors, including pulegone (B1678340).

trans-5-methyl-2-cyclohexen-1-one

This α,β-unsaturated ketone is structurally related to 2-cyclohexen-1-ol, 5-methyl- through the oxidation of the hydroxyl group to a carbonyl group. The synthesis of cyclohexenone derivatives is an active area of research. For instance, 2-cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-, a related compound, can be synthesized via an acid-catalyzed reaction of 2-methyl-5-(1-methylethyl)-2-cyclohexen-1-ol with vinyl ethers. The structural characterization of these ketones relies on spectroscopic methods, with the carbonyl group giving a characteristic signal in both IR and ¹³C NMR spectra.

Table 2: Comparison of Related Cyclohexenol and Cyclohexenone Structures

| Compound | Key Structural Difference from 2-Cyclohexen-1-ol, 5-methyl- |

| 5-methyl-2-(1-methylethyl)-cyclohexanol | Saturated cyclohexane (B81311) ring, isopropyl group at C-2 |

| trans-5-methyl-2-cyclohexen-1-one | Carbonyl group at C-1 instead of a hydroxyl group |

Structure-Activity Relationship Studies for Biological Relevance

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For derivatives of 2-cyclohexen-1-ol, 5-methyl-, these studies are crucial for identifying the structural features responsible for any observed biological effects, such as antimicrobial or cytotoxic activity.

Research on various cyclohexene and cyclohexenone derivatives has provided some initial SAR insights. For instance, the presence of an α,β-unsaturated ketone moiety, as seen in cyclohexenone derivatives, is a structural feature that can be associated with biological activity. nih.gov This is because the electrophilic β-carbon can react with nucleophilic biomacromolecules. nih.gov

In a study of arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives, the nature of the aryl substituent was found to significantly impact the antioxidant, antimicrobial, and cytotoxic activities. researchgate.net For example, a derivative with a 2-hydroxynaphthyl group showed better antimicrobial and antifungal activity, while a derivative with a 3,4-dihydroxyphenyl group exhibited stronger antioxidant activity. researchgate.net

The biological activity of steroidal hormones, which contain a cyclohexene ring in their A-ring, has been linked to the conformation of this ring. nih.gov This suggests that the stereochemistry of the cyclohexene ring in derivatives of 2-cyclohexen-1-ol, 5-methyl- could also play a critical role in their biological interactions.

Furthermore, studies on cyclohexene derivatives have demonstrated a range of biological activities. Some synthetic cyclohexene derivatives have been shown to inhibit cell viability and induce apoptosis in human leukemia cells. ppor.az Monoesters of cyclohexene dicarboxylic acid have exhibited pronounced antimicrobial and antifungal activity. ppor.az The antimicrobial efficacy of essential oils containing cyclohexene derivatives has also been reported against various pathogenic microorganisms. nih.gov Specifically, some cyclohexene derivatives have shown inhibitory activity against bacteria such as Staphylococcus aureus and Escherichia coli. ppor.az In terms of cytotoxic activity, certain cyclohexenone derivatives have been tested for their effects on cancer cell lines. researchgate.net For example, one study reported that a synthesized cyclohexenone derivative showed an LC50 value of 10.31 ± 0.003 μg/ml in an MTT assay. ppor.az

While these studies provide valuable preliminary data, a comprehensive SAR for 2-cyclohexen-1-ol, 5-methyl- and its direct derivatives requires more systematic investigation. Future research would need to involve the synthesis of a focused library of analogues with systematic variations in substituents and stereochemistry, followed by rigorous biological evaluation to establish clear and predictive structure-activity relationships.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Cyclohexen 1 Ol, 5 Methyl in Natural Systems

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for studying 2-Cyclohexen-1-ol (B1581600), 5-methyl- in various natural systems. nih.gov This powerful hyphenated technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. nih.govcore.ac.uk In a typical GC-MS analysis, the volatile components of a sample are separated in a capillary column before being introduced into the mass spectrometer, which ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio, and generates a mass spectrum that serves as a chemical fingerprint. core.ac.uk

The identification of compounds is achieved by comparing their mass spectra with those in extensive spectral libraries, such as the NIST database, and by comparing their GC retention times with those of authentic standards. sci-hub.semdpi.com For complex mixtures, such as essential oils or environmental headspace samples, the temperature of the GC oven is typically programmed to increase gradually, allowing for the separation of compounds over a wide range of boiling points and polarities. asianpubs.orgmdpi.com The choice of the capillary column's stationary phase (e.g., non-polar DB-5 or polar INNOWAX) is critical for achieving the desired separation. asianpubs.orgresearchgate.net

Research has successfully utilized GC-MS to identify numerous terpenoids and related compounds in plant extracts and essential oils. asianpubs.orguokerbala.edu.iqscielo.br For instance, studies on the volatile composition of various plants have identified isomers and related cyclohexenol (B1201834) derivatives, demonstrating the method's efficacy for this class of compounds. scielo.brthescipub.com The high sensitivity of modern MS detectors allows for trace analysis, enabling the detection of compounds at very low concentrations.

Table 1: Typical GC-MS Parameters for Volatile Compound Analysis

| Parameter | Typical Setting/Value | Source(s) |

| Chromatograph | Agilent 6890N or similar | asianpubs.orgmdpi.com |

| Capillary Column | DB-5MS, HP-5MS (30 m x 0.25 mm, 0.25 µm film) | mdpi.comthescipub.com |

| Carrier Gas | Helium (He) at a flow rate of 1-1.5 mL/min | core.ac.ukscielo.br |

| Injector Mode | Split/Splitless, with splitless for trace analysis | sci-hub.sethescipub.com |

| Injector Temperature | 250 °C | sci-hub.sescielo.br |

| Oven Program | Initial temp 40-60°C, ramp 2-10°C/min to final temp 230-280°C | asianpubs.orgmdpi.com |

| MS Detector | Quadrupole or Ion Trap | nih.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV | core.ac.ukscielo.br |

| Ion Source Temp. | 230 °C | scielo.brffpri.go.jp |

| Mass Range | 30-350 amu | scielo.br |

Hyphenated Techniques such as GC-EAD for Neurophysiological Response Correlation

While GC-MS can identify the chemical constituents of a sample, it cannot provide information about their biological activity. For compounds like 5-methyl-2-cyclohexen-1-ol, which may act as semiochemicals (e.g., pheromones or kairomones), it is crucial to determine which specific compounds elicit a neurophysiological response in relevant organisms, such as insects. Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful hyphenated technique designed for this purpose. science.gov

In a GC-EAD system, the effluent from the gas chromatography column is split into two paths. researchgate.net One path directs a portion of the separated compounds to a conventional detector, typically a mass spectrometer (GC-MS/EAD), for chemical identification. researchgate.net The other path directs the remaining effluent over an excised insect antenna, which serves as a highly selective biological detector. science.gov When a compound that can be perceived by the insect's olfactory receptors elutes from the column and passes over the antenna, it triggers a measurable electrical potential change (depolarization). science.gov By aligning the timing of these electrophysiological responses with the peaks on the chromatogram from the MS, researchers can pinpoint exactly which compounds in a complex mixture are "EAD-active" or biologically relevant to the insect. peerj.com

This technique has been instrumental in identifying novel aggregation pheromones and other semiochemicals from insect frass and host plant volatiles. ffpri.go.jppeerj.com For example, GC-EAD analysis of volatiles from the Japanese alder led to the identification of several compounds, including 2-cyclohexen-1-ol, that were responsive to the antenna of the alder leaf beetle. researchgate.net This demonstrates the technique's ability to screen complex natural extracts and isolate specific, behaviorally significant molecules, a role for which it would be well-suited in studying the potential ecological functions of 5-methyl-2-cyclohexen-1-ol.

Table 2: Examples of Compounds Identified as EAD-Active Using GC-EAD

| Compound | Insect Species | Source of Volatiles | Source(s) |

| (1S,4R)-p-menth-2-en-1-ol | Platypus quercivorus | Boring frass of unmated male beetle | ffpri.go.jp |

| Benzaldehyde | Helicoverpa armigera | Synthetic standard mixture | peerj.com |

| Green Leaf Alcohols | Dendroctonus ponderosae | Synthetic standards | researchgate.net |

| 2-Cyclohexen-1-ol | Agelastica coerulea | Alnus glutinosa (Japanese Alder) | researchgate.net |

Sample Preparation and Extraction Techniques for Volatile Compounds

The quality of data obtained from any analytical instrument is highly dependent on the sample preparation and extraction method used. For volatile compounds like 5-methyl-2-cyclohexen-1-ol in natural systems, the goal is to efficiently isolate and concentrate the analytes from the matrix (e.g., plant tissue, water, or air) while minimizing contamination, loss of analytes, and the formation of artifacts. umw.edu.plresearchgate.net

Several techniques are commonly employed:

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method that is widely used for fragrance and flavor analysis. sci-hub.se A fused-silica fiber coated with a sorbent material is exposed to the headspace (the air above the sample) in a sealed vial. Volatile compounds partition from the sample into the headspace and are adsorbed onto the fiber. The fiber is then retracted and inserted directly into the hot GC injector, where the analytes are desorbed for analysis. sci-hub.se It is sensitive, requires minimal sample preparation, and avoids the use of organic solvents. sci-hub.se However, the fiber's coating can introduce selectivity, meaning the extracted profile may not be fully representative of the total volatiles present. umw.edu.pl

Dynamic Headspace (Purge and Trap): In this method, an inert gas is passed through or over the sample, stripping the volatile compounds, which are then collected on a sorbent trap. mdpi.com The trap is subsequently heated to release the compounds into the GC system. This technique allows for the analysis of a larger sample volume compared to static headspace methods, increasing sensitivity. mdpi.com It is highly effective for trapping a broad range of volatiles from various matrices. dtu.dk

Steam Distillation (SD) and Hydrodistillation (HD): These are classic methods for extracting essential oils from plant material. asianpubs.orgresearchgate.net The sample is exposed to steam or boiling water, and the volatile compounds are carried over with the steam, condensed, and collected. These methods can yield a large amount of extract but have significant drawbacks. The high temperatures involved can cause thermal degradation of labile compounds or lead to the formation of thermal artifacts, altering the natural volatile profile. researchgate.net

Solvent Extraction: This involves the direct extraction of compounds from a matrix using an organic solvent. umw.edu.pl While effective, it can be time-consuming, requires large volumes of potentially hazardous solvents, and often co-extracts non-volatile materials that may need to be removed in a subsequent clean-up step. umw.edu.plresearchgate.net

Table 3: Comparison of Common Extraction Techniques for Volatile Compounds

| Technique | Principle | Advantages | Disadvantages | Source(s) |

| HS-SPME | Adsorption of headspace volatiles onto a coated fiber. | Solvent-free, simple, sensitive, minimal sample prep. | Fiber selectivity, potential for analyte competition. | sci-hub.seumw.edu.pl |

| Purge and Trap | Inert gas strips volatiles from the sample onto a sorbent trap. | High sensitivity, good for trace analysis, exhaustive. | More complex setup, potential for moisture issues. | mdpi.comdtu.dk |

| Steam/Hydrodistillation | Volatiles are co-distilled with water. | Yields large amount of extract (essential oil). | High temperatures can cause degradation/artifact formation. | asianpubs.orgscielo.brresearchgate.net |

| Solvent Extraction | Direct extraction with an organic solvent. | Good for a wide range of compounds. | Time-consuming, uses large solvent volumes, co-extracts non-volatiles. | umw.edu.plresearchgate.net |

Future Research Trajectories and Academic Significance

Unexplored Synthetic Pathways and Novel Chemical Transformations

The development of efficient, stereoselective synthetic routes to access specific isomers of cyclic alcohols is a cornerstone of modern organic chemistry. univpancasila.ac.idiranchembook.ir For 5-methyl-2-cyclohexen-1-ol, future research is directed towards more sustainable and versatile synthetic methodologies and the exploration of its reactivity to generate novel molecular architectures.

Emerging Synthetic Methodologies

Current synthetic strategies often rely on classical approaches such as the methylation of corresponding ketones or multi-step syntheses from chiral precursors like limonene (B3431351) or perillyl alcohol. researchgate.net While effective, these methods can be complex. Future work should focus on the following underexplored areas:

Asymmetric Biocatalysis: The use of enzymes offers a highly selective and environmentally benign route to chiral alcohols. While enzymatic cascades involving alcohol dehydrogenases (ADH) and ene-reductases (ERed) have been developed for related cyclohexenols, a dedicated effort to discover or engineer enzymes for the specific synthesis of 5-methyl-2-cyclohexen-1-ol isomers is a promising frontier. nih.govacs.org This could involve screening novel microorganisms or applying directed evolution to tailor enzyme specificity, potentially leading to highly efficient and atom-economical processes from simple precursors. acs.orgresearchgate.net

Organocatalysis: The field of asymmetric organocatalysis, which uses small chiral organic molecules to induce enantioselectivity, remains largely untapped for this specific compound. univpancasila.ac.id Chiral Brønsted acids or amine-based catalysts could enable direct, enantioselective transformations of achiral starting materials like 5-methyl-2-cyclohexen-1-one, providing more direct and potentially scalable routes.

Advanced Catalytic Systems: Ruthenium complexes have demonstrated the ability to catalyze diverse transformations of the related 3-methyl-2-cyclohexen-1-ol, yielding different products based on subtle changes in reaction conditions. researchgate.net A systematic investigation into the application of these and other transition-metal catalysts to 5-methyl-2-cyclohexen-1-ol could unlock novel and selective chemical transformations.

Novel Chemical Transformations

Beyond its synthesis, 5-methyl-2-cyclohexen-1-ol is a versatile building block whose full reactive potential has not been realized. Future studies could explore:

Catalyst-Controlled Transformations: Investigating the reaction of 5-methyl-2-cyclohexen-1-ol with a broader range of catalysts could lead to new products. For example, exploring Vilsmeier-Haack type reactions on its corresponding ketone could yield novel aromatic frameworks. acs.org

Polymer Chemistry: Allylic alcohols and their derivatives can serve as monomers for polymerization. The potential of 5-methyl-2-cyclohexen-1-ol as a building block for novel, biorenewable polyesters or other polymers is an exciting and unexplored avenue of research. nih.gov

| Synthetic Approach | Description | Potential Future Contribution | Reference |

|---|---|---|---|

| Asymmetric Biocatalysis | Use of enzymes like Alcohol Dehydrogenases (ADH) and Enoate Reductases (ERed) for stereoselective synthesis. | Development of engineered enzymes or whole-cell systems for highly specific synthesis of 5-methyl-2-cyclohexen-1-ol isomers. | nih.govacs.org |

| Asymmetric Organocatalysis | Catalysis using small, chiral organic molecules (e.g., amines, Brønsted acids). | Creation of direct, enantioselective routes from simple achiral precursors. | univpancasila.ac.id |

| Advanced Transition-Metal Catalysis | Application of catalysts (e.g., Ruthenium complexes) to control reaction pathways like isomerization or oxidation. | Discovery of novel transformations and selective synthesis of derivatives. | researchgate.net |

| Polymerization Feedstock | Use of the molecule as a monomer in polymerization reactions. | Creation of new functional and potentially biorenewable polymeric materials. | nih.gov |

Deeper Mechanistic Insights into Biological Interactions

Several isomers within the p-menthen-ol family, structurally related to 5-methyl-2-cyclohexen-1-ol, are potent pheromones, critical for the chemical communication of insects. nih.govglpbio.commedchemexpress.com For instance, (1S,4R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol, known as quercivorol, is an aggregation pheromone for the ambrosia beetle. researchgate.netnih.gov This established biological relevance provides a strong impetus for deeper mechanistic studies.

Future research should aim to move beyond identification towards a molecular-level understanding of these interactions:

Olfactory Receptor Characterization: A primary goal is the identification and characterization of the specific olfactory receptor proteins in insects that bind to 5-methyl-2-cyclohexen-1-ol and its isomers. Once identified, techniques such as site-directed mutagenesis and homology modeling can be used to map the binding pocket. This will help answer critical questions about why stereochemistry is paramount to biological function, often with one enantiomer being highly active and another being inactive or even inhibitory. nih.gov

Pheromone Metabolism: Understanding how these signaling molecules are processed and cleared is crucial. Investigating the role of metabolic enzymes, such as cytochrome P450 monooxygenases, in the degradation of 5-methyl-2-cyclohexen-1-ol within the insect can reveal mechanisms of signal inactivation and detoxification. researchgate.netrsc.org

Ecological Significance: The observation that a pheromone for one species may act as a kairomone (a signal beneficial to the receiver) for another highlights the complexity of chemical ecology. researchgate.net Further research is needed to investigate the biosynthesis of these compounds, potentially by symbiotic fungi, and to unravel the intricate web of chemical signaling within forest ecosystems. researchgate.net

Advancements in Analytical Sensitivity and Specificity

The accurate detection and quantification of specific isomers of 5-methyl-2-cyclohexen-1-ol are essential for both chemical synthesis and biological studies. While current methods like chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective, there is considerable room for advancement. researchgate.netsielc.com

| Future Technique | Principle | Anticipated Advancement | Related Reference |

|---|---|---|---|

| Comprehensive 2D GC (GC×GC-TOF-MS) | Two-dimensional gas chromatography provides greatly enhanced separation power. | Superior resolution of complex isomeric mixtures and detection of trace compounds in environmental or biological samples. | nih.gov |

| Field-Deployable Biosensors | Immobilization of specific olfactory receptors or binding proteins onto a transducer. | Real-time, highly specific detection of airborne pheromones for applications in pest management. | nih.gov |

| Advanced NMR Spectroscopy | Techniques like Nuclear Overhauser Effect (NOE) spectroscopy. | Detailed determination of the 3D structure and solution-phase conformation of isomers, crucial for understanding receptor binding. | rsc.org |

Future research should focus on developing next-generation analytical tools with enhanced sensitivity and specificity. The development of portable biosensors, perhaps based on insect olfactory receptors, could revolutionize ecological studies and pest management by allowing for real-time, in-field detection of pheromones. Furthermore, employing higher-dimensional chromatographic techniques such as GC×GC-TOF-MS will enable the separation and identification of trace-level isomers from highly complex natural extracts.

Theoretical Contributions to Understanding Reactivity and Intermolecular Forces

Computational chemistry provides powerful tools to complement experimental research. Theoretical studies can offer a level of detail about molecular behavior that is often inaccessible through experimentation alone. While Density Functional Theory (DFT) has been applied to understand the reactivity of related molecules, significant opportunities exist for more sophisticated theoretical contributions. bohrium.comnih.gov

Key areas for future theoretical investigation include:

Modeling Reaction Dynamics: Using ab initio molecular dynamics (AIMD), researchers can simulate the entire trajectory of a chemical reaction. This would provide deep insights into how factors like solvent and temperature dynamically influence the outcome of, for example, a catalyst-controlled isomerization, explaining why one product is favored over another. researchgate.net

Elucidating Intermolecular Forces: The biological specificity of chiral molecules is governed by subtle non-covalent interactions. scienceready.com.au Advanced computational methods can be used to precisely model the binding of different isomers of 5-methyl-2-cyclohexen-1-ol to a receptor. These models can visualize and quantify the key hydrogen bonds, hydrophobic interactions, and steric clashes that dictate binding affinity, thereby explaining the molecular basis of stereospecific recognition. solubilityofthings.comacs.org

Rational Catalyst Design: Instead of relying solely on experimental screening, computational chemistry can be used to rationally design new catalysts. Theoretical models can predict the enantioselectivity of a potential catalyst for the synthesis of 5-methyl-2-cyclohexen-1-ol before it is ever made in a lab, accelerating the discovery of more efficient synthetic methods. researchgate.net

By pursuing these research trajectories, the scientific community can leverage 2-Cyclohexen-1-ol (B1581600), 5-methyl- as a model system to advance core principles in synthesis, biology, and analytical science, paving the way for new discoveries and technologies.

Q & A

Q. What are the recommended safety protocols for handling 2-Cyclohexen-1-ol derivatives in laboratory settings?

- Methodological Answer : Safety protocols include using personal protective equipment (PPE) such as nitrile gloves and safety goggles, ensuring adequate ventilation, and avoiding ingestion or inhalation . In case of spills, absorbents like vermiculite should be used, and contaminated materials must be disposed of as hazardous waste. Firefighting measures recommend dry chemical powder or CO₂ extinguishers, and self-contained breathing apparatus (SCBA) for responders .

Q. How can researchers synthesize 2-Cyclohexen-1-ol derivatives, and what catalysts are effective?

- Methodological Answer : Catalytic hydrogenolysis of cyclohexenyl hydroperoxide using magnesium acetate or palladium chloride in hexane solvent is a documented route . Alternative methods include acid-catalyzed dehydration of alcohols, where sulfuric acid induces carbocation intermediates, as shown in UV-Vis mechanistic studies . Reaction conditions (e.g., solvent polarity, temperature) should be optimized to minimize side products like ketones .

Q. What analytical techniques are suitable for characterizing 2-Cyclohexen-1-ol stereoisomers?

- Methodological Answer :

Gas chromatography with flame ionization detection (GC-FID) can assess purity and quantify isomers . Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is critical for resolving stereochemistry. For example, cis/trans configurations can be distinguished using coupling constants and NOE effects . SMILES notations (e.g.,

CC(O[C@@H]1C[C@H](C(=C)C)CC=C1C)=O) and InChIKeys provide unambiguous structural identifiers .

Advanced Research Questions

Q. How does stereochemistry influence the thermodynamic properties of 2-Cyclohexen-1-ol derivatives?

- Methodological Answer : Stereoisomers exhibit distinct heat capacities () and boiling points. For instance, computational methods (Joback group contribution) predict values of ~495–509 J/mol·K for carvyl acetate derivatives . Experimental validation via differential scanning calorimetry (DSC) is recommended. Cis isomers often have higher polarity, affecting solubility and intermolecular interactions .

Table 1: Calculated Thermodynamic Properties of 2-Cyclohexen-1-ol Derivatives

| Property | Value (Joback) | Value (Crippen) | Reference |

|---|---|---|---|

| (J/mol·K) | 495.96 | 509.31 | |

| Boiling Point (°C) | 164–166 | N/A |

Q. What mechanistic insights explain acid-catalyzed dehydration of 2-Cyclohexen-1-ol?